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molecular formula C9H6O3 B8314489 5-Formyl-1,4-benzodioxin

5-Formyl-1,4-benzodioxin

Cat. No. B8314489
M. Wt: 162.14 g/mol
InChI Key: ITDYYOSJFODJJQ-UHFFFAOYSA-N
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Patent
US05919814

Procedure details

A solution of 1.27 g (10.05 mmol) of oxalyl chloride in 30 ml of anhydrous dichloromethane is cooled to -60° C. and then 1.57 g (20.1 mmol) of dimethyl sulphoxide are added to the mixture. After 5 minutes' stirring under an inert atmosphere, 1.1 g of 5-hydroxymethyl-1,4-benzodioxin (6.7 mmol) dissolved in 15 ml of dichloromethane are slowly added to the mixture which is then stirred for a further 15 minutes. 4.66 ml (33.5 mmol) of triethylamine are subsequently added to the mixture which is then allowed to return to room temperature. The solution is then acidified with a 1N hydrochloric acid solution and the aqueous phase is subsequently extracted with dichloromethane. The organic phase, dried over magnesium sulphate and then filtered, is concentrated under reduced pressure. The title aldehyde is obtained pure in the form of a yellow solid after passage over a silica column (eluant:AcOEt/PE:10/90).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Name
5-hydroxymethyl-1,4-benzodioxin
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
4.66 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][C:13]1[C:22]2[O:21][CH:20]=[CH:19][O:18][C:17]=2[CH:16]=[CH:15][CH:14]=1.C(N(CC)CC)C.Cl>ClCCl>[CH:12]([C:13]1[C:22]2[O:21][CH:20]=[CH:19][O:18][C:17]=2[CH:16]=[CH:15][CH:14]=1)=[O:11]

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.57 g
Type
reactant
Smiles
CS(=O)C
Step Three
Name
5-hydroxymethyl-1,4-benzodioxin
Quantity
1.1 g
Type
reactant
Smiles
OCC1=CC=CC=2OC=COC21
Step Four
Name
Quantity
4.66 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
is then stirred for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are slowly added to the mixture which
CUSTOM
Type
CUSTOM
Details
to return to room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is subsequently extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase, dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)C1=CC=CC=2OC=COC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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